4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione
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Overview
Description
4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione is an organic compound with the molecular formula C6H10N4O2 It is a member of the tetrazocine family, characterized by a tetrazocine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable dicarbonyl compound, followed by cyclization in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazocine derivatives.
Scientific Research Applications
4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Similar in structure but differs in the ring system and functional groups.
1,3-Dimethyl-2-oxohexahydropyrimidine: Another related compound with different chemical properties
Uniqueness
4,7-Dimethyl-4,5,6,7-tetrahydro-1,2,4,7-tetrazocine-3,8-dione is unique due to its tetrazocine ring structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(1Z)-4,7-dimethyl-5,6-dihydro-1,2,4,7-tetrazocine-3,8-dione |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4-10(2)6(12)8-7-5(9)11/h3-4H2,1-2H3/b8-7- |
InChI Key |
QLRABMIWBLRFCO-FPLPWBNLSA-N |
Isomeric SMILES |
CN1CCN(C(=O)/N=N\C1=O)C |
Canonical SMILES |
CN1CCN(C(=O)N=NC1=O)C |
Origin of Product |
United States |
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